Antimony pentasulfide

描述

Antimony pentasulfide (Sb₂S₅) is an inorganic compound of antimony and sulfur, commercially known as "antimony red." It is a non-stoichiometric compound with a variable composition and an orange-yellow powder appearance . Key properties include:

- Solubility: Insoluble in water but soluble in concentrated hydrochloric acid (with hydrogen sulfide evolution) and alkalis .

- Thermal Stability: Decomposes upon heating (193–239°C) to form antimony trisulfide (Sb₂S₃) and release excess sulfur .

- Applications: Primarily used as a vulcanizing agent in red rubber production, a pigment, and a component in safety matches .

Industrial synthesis involves reacting antimony pentoxide (Sb₂O₅) with ammonium sulfide, yielding high-purity Sb₂S₅ (up to 96.2%) .

属性

IUPAC Name |

[bis(sulfanylidene)-λ5-stibanyl]sulfanyl-bis(sulfanylidene)-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5S.2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKVREKQVQREQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

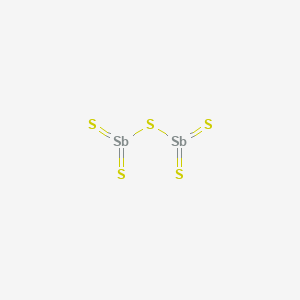

S=[Sb](=S)S[Sb](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S5Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046583 | |

| Record name | Antimony(V) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-yellow odorless solid; [Merck Index] | |

| Record name | Antimony pentasulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1315-04-4 | |

| Record name | Antimony pentasulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony sulfide (Sb2S5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony(V) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diantimony pentasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

合成路线和反应条件: 五硫化二锑可以通过在惰性气氛中于 250 至 400 摄氏度下使锑与硫反应来合成 。反应如下: [ 2 \text{Sb} + 5 \text{S} \rightarrow \text{Sb}2\text{S}_5 ]

工业生产方法: 在工业环境中,五硫化二锑通过在受控环境中加热锑和硫来生产,以确保所需的组成和纯度。 商业样品通常含有硫杂质,可以通过使用索氏提取器用二硫化碳洗涤来去除 {_svg_3}.

反应类型:

氧化: 五硫化二锑可以发生氧化反应,尤其是在暴露于强氧化剂时。

还原: 它可以在特定条件下还原为三硫化二锑或元素锑。

取代: 该化合物可以参与取代反应,尤其是与强酸反应。

常用试剂和条件:

盐酸: 当用盐酸等强酸处理时,五硫化二锑会释放硫化氢并形成三氯化锑. [ 6 \text{HCl} + \text{Sb}2\text{S}_5 \rightarrow 2 \text{SbCl}_3 + 3 \text{H}_2\text{S} + 2 \text{S} ]

主要产品:

三氯化锑: 在与盐酸反应过程中形成。

硫化氢: 在与强酸反应过程中作为气体释放。

科学研究应用

Chemistry

- Precursor to Schlippe's Salt : Antimony pentasulfide serves as a precursor for sodium thioantimonate, which is utilized in various chemical processes involving antimony compounds .

- Synthesis of Other Compounds : It is involved in the synthesis of other antimony sulfides and can react with various chemicals, particularly acids and oxidizing agents .

Biology and Medicine

- Antitumor Properties : Research indicates that antimony compounds, including this compound, may exhibit antitumor activity, particularly against certain cancer cell lines .

- Antileishmanial Activity : Studies have shown that this compound can be effective against leishmaniasis, a parasitic disease caused by protozoa from the genus Leishmania. The mechanism involves the conversion of pentavalent antimonials to their trivalent forms within biological systems .

Industry

- Pigment Production : this compound is widely used as a red pigment in paints and coatings due to its vibrant color and stability .

- Rubber Vulcanization : The compound is employed in the vulcanization process for rubber production, specifically to create red rubber products .

Toxicity and Environmental Impact

This compound poses significant toxicity risks, especially in aquatic environments where it can have long-term adverse effects on organisms. Its acute toxicity has been documented with intraperitoneal LD50 values of approximately 1500 mg/kg in rats and 458 mg/kg in mice . Prolonged exposure can lead to respiratory issues and central nervous system effects .

Case Study 1: Antileishmanial Activity

A study conducted on the effectiveness of antimonial compounds against leishmaniasis demonstrated that patients treated with formulations containing this compound showed significant improvement in symptoms. The study highlighted the necessity of converting pentavalent forms to trivalent forms for optimal therapeutic efficacy .

Case Study 2: Industrial Application

In an industrial setting, this compound was utilized as a pigment in a major paint manufacturing company. The stability and vibrant color of the pigment contributed to enhanced product quality and customer satisfaction. However, safety measures were implemented due to its toxic nature during handling .

作用机制

五硫化二锑的确切作用机制尚未完全了解。已知它会与生物分子和通路相互作用,尤其是在其离子形式中。 在医疗应用中,据信锑化合物通过干扰细胞过程并在靶细胞中诱导凋亡来发挥其作用 {_svg_4}.

类似化合物:

三硫化二锑 (Sb2S3): 锑的另一种硫化物,用于烟火和颜料。

五硫化四磷 (P4S10): 一种类似的化合物,在有机合成中用作硫化试剂.

独特性: 五硫化二锑因其非化学计量性质和可变组成而独一无二。 与五硫化四磷不同,它没有明确定义的结构,并且经常被硫污染,可以通过特定的纯化过程去除 .

相似化合物的比较

Comparison with Similar Antimony Compounds

Antimony Trisulfide (Sb₂S₃)

Properties :

- Structure : Naturally occurs as stibnite, a crystalline mineral with Sb³+ and S²⁻ ions .

- Thermal Stability : Stable up to 575°C; oxidizes above 300°C to form cubic Sb₂O₃ .

- Applications : Used in brake liners, fireworks, and infrared detectors .

Contrast with Sb₂S₅ :

- Oxidation State: Sb₂S₃ contains Sb³+, whereas Sb₂S₅ is non-stoichiometric, with mixed Sb³+ and S–S bonds .

- Toxicity : Sb₂S₃ is less toxic than Sb₂S₅. Chronic exposure to Sb₂S₃ dust causes pneumoconiosis, while Sb₂S₅ is linked to reproductive disturbances and lung tumors in animal studies .

Antimony Trioxide (Sb₂O₃)

Properties :

- Formation : Produced by burning elemental antimony or decomposing Sb₂S₃ .

- Applications : A flame retardant synergist in plastics and textiles .

Contrast with Sb₂S₅ :

- Toxicity: Sb₂O₃ is carcinogenic in rats but lacks conclusive evidence in humans. Sb₂S₅ exhibits higher acute toxicity, particularly in reproductive systems .

- Solubility : Sb₂O₃ is poorly soluble in water, leading to prolonged lung retention upon inhalation .

Antimony Pentoxide (Sb₂O₅)

Properties :

- Structure : A white/yellowish powder with high thermal stability (decomposes above 300°C) .

- Applications : Flame retardant and decolorizing agent in glass production .

Contrast with Sb₂S₅ :

- Oxidation State : Sb₂O₅ contains Sb⁵+, while Sb₂S₅’s oxidation state is debated (likely Sb³+ with S–S bonds) .

- Toxicity : Sb₂O₅ is the least toxic antimony compound, whereas Sb₂S₅ ranks higher in toxicity .

Antimony Trichloride (SbCl₃)

Properties :

- Reactivity : Hydrolyzes in water to form hydrochloric acid and antimony oxychloride .

- Applications : Catalyst in organic synthesis and dye production .

Contrast with Sb₂S₅ :

- Toxicity : SbCl₃ causes severe respiratory and dermal irritation, unlike Sb₂S₅, which primarily affects the lungs .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Toxicity Profile

Critical Analysis of Contradictions

- Oxidation State: While natural Sb₂S₅ in geothermal systems may contain Sb⁵+ , synthetic Sb₂S₅ is non-stoichiometric with Sb³+ and S–S bonds .

- Toxicity Ranking : reports Sb₂S₅ as more toxic than Sb₂O₃ but less than metallic antimony, whereas occupational studies highlight Sb₂S₅’s reproductive risks .

生物活性

Antimony pentasulfide (Sb₂S₅) is a compound of significant interest due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, toxicity, and potential therapeutic applications, particularly in the treatment of parasitic diseases like leishmaniasis.

Chemical and Structural Properties

This compound is a dark yellow to orange powder that is poorly soluble in water but soluble in organic solvents. Its chemical structure consists of antimony and sulfur in a ratio of 1:5, which contributes to its unique properties. The compound can undergo thermal transformations to yield other antimony sulfides, such as Sb₂S₃, which have different biological activities and applications .

Pharmacological Activity

1. Mechanism of Action:

this compound is primarily recognized for its role as a prodrug in the treatment of leishmaniasis. It is converted into the more active trivalent form (Sb(III)) within biological systems. This conversion is crucial for its antileishmanial activity, where it interferes with the metabolism of the parasite Leishmania spp. .

2. Targets and Pathways:

Research indicates that pentavalent antimonials may interact with thiols and ribose-containing biomolecules, suggesting a complex mechanism involving multiple molecular targets. Notably, trypanothione reductase and zinc-finger proteins have been identified as potential targets for antimonial drugs .

Toxicity Profile

While this compound has therapeutic applications, it also poses significant health risks due to its toxicity:

1. Acute Toxicity:

Exposure to antimony compounds can lead to severe acute effects such as gastrointestinal irritation (nausea, vomiting), respiratory distress (pneumonitis), and neurological symptoms (tremors, seizures) .

2. Chronic Effects:

Chronic exposure may result in conditions such as pneumoconiosis, skin lesions known as "antimony spots," and potential carcinogenic effects . Cardiotoxicity has also been documented, particularly with formulations containing sodium stibogluconate, where patients exhibited prolonged QT intervals leading to serious arrhythmias .

Case Studies

Several studies have documented the adverse effects associated with antimonial treatments:

- Study on HIV-Leishmaniasis Coinfection: In a cohort of 25 patients treated with meglumine antimoniate, 56% experienced adverse effects including acute pancreatitis and renal failure. Notably, three patients died during therapy due to severe complications .

- Cardiotoxicity Observations: A study highlighted cases of cardiotoxicity at lower cumulative doses than previously reported, emphasizing the need for careful monitoring of osmolarity in drug formulations .

Data Table: Summary of Biological Effects

常见问题

Q. Basic: What are the standard laboratory synthesis methods for antimony pentasulfide (Sb₂S₅)?

This compound is typically synthesized by reacting sulfur with antimony trisulfide (Sb₂S₃) under controlled conditions. A common method involves heating Sb₂S₃ with excess sulfur at 250–300°C, followed by extraction with carbon disulfide to remove unreacted sulfur . Commercial samples often contain impurities like Sb₂S₃ and free sulfur, requiring purification via Soxhlet extraction . Analytical confirmation includes X-ray diffraction (XRD) to verify crystallinity and energy-dispersive X-ray spectroscopy (EDS) for stoichiometric validation.

Q. Basic: How can researchers determine the oxidation state of antimony in Sb₂S₅?

Despite its name, this compound is non-stoichiometric, with antimony predominantly in the +3 oxidation state. This is confirmed via Mössbauer spectroscopy and X-ray photoelectron spectroscopy (XPS), which reveal the absence of Sb⁵+ . Sulfur exists as S⁻ (bound to Sb) and S–S bonds, explaining the "pentasulfide" nomenclature despite the lack of Sb⁵+.

Q. Basic: What solvents are suitable for dissolving Sb₂S₅ in experimental settings?

Sb₂S₅ is insoluble in water and ethanol but dissolves in concentrated hydrochloric acid (HCl), producing antimony trichloride (SbCl₃), hydrogen sulfide (H₂S), and elemental sulfur :

It also dissolves in alkaline solutions (e.g., NaOH), forming thioantimonate complexes like [SbS₄]³⁻ .

Q. Basic: What safety protocols are critical when handling Sb₂S₅?

Sb₂S₅ is toxic upon inhalation or ingestion and may cause respiratory irritation. Use fume hoods, gloves, and PPE. In case of exposure, follow OSHA guidelines: rinse with water for 15 minutes and seek medical attention. Spills should be neutralized with sodium carbonate .

Q. Advanced: How do contradictions in reported oxidation states of Sb₂S₅ impact material characterization?

Early literature assumed Sb⁵+ in Sb₂S₅, but spectroscopic studies confirm Sb³+ with excess sulfur. This discrepancy complicates electrochemical and catalytic studies. For example, redox reactions involving Sb₂S₅ must account for sulfur’s role in electron transfer. Researchers should combine XPS, Raman spectroscopy, and thermogravimetric analysis (TGA) to resolve ambiguities .

Q. Advanced: What methodologies analyze the thermal decomposition of Sb₂S₅?

TGA and differential scanning calorimetry (DSC) reveal Sb₂S₅ decomposes at 75°C into Sb₂S₃ and sulfur :

Above 300°C, Sb₂S₃ oxidizes to Sb₂O₃ in air. Researchers must control atmosphere (N₂ vs. O₂) to isolate decomposition pathways.

Q. Advanced: How does non-stoichiometry affect Sb₂S₅’s reactivity in vulcanization studies?

Sb₂S₅’s variable sulfur content influences its efficacy as a vulcanizing agent. Excess sulfur enhances cross-linking in rubber but may reduce mechanical stability. Methodologies like elemental mapping (EDS) and XRD quantify sulfur distribution, while tensile testing correlates stoichiometry with material performance .

Q. Advanced: What analytical techniques resolve structural ambiguities in Sb₂S₅?

- XRD : Identifies crystalline phases (e.g., Sb₂S₃ vs. Sb₂S₅).

- Raman Spectroscopy : Detects S–S vibrational modes (~450 cm⁻¹) and Sb–S bonds (~300 cm⁻¹) .

- TGA-DSC : Quantifies sulfur loss during decomposition .

- XPS : Validates Sb³+ oxidation state .

Q. Table 1: Key Physical and Thermal Properties of Sb₂S₅

| Property | Value | Reference |

|---|---|---|

| Density | 4.12 g/cm³ | |

| Decomposition Temp. | 75°C (in air) | |

| Solubility in HCl | Complete (with H₂S evolution) | |

| Oxidation State (Sb) | +3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。